N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
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Overview
Description
N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, an oxadiazole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction such as the Suzuki or Stille coupling.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction.
Final Coupling: The final step involves coupling the oxadiazole-thiophene intermediate with the piperidine derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the oxadiazole ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions, while the piperidine ring can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(2-thienyl)piperidine: Similar structure but lacks the oxadiazole ring.
1-(thiophen-2-yl)piperidine: Similar structure but lacks the oxadiazole ring.
2-(piperidin-1-yl)thiophene: Similar structure but lacks the oxadiazole ring.
Uniqueness
N-(propan-2-yl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is unique due to the presence of all three rings (piperidine, oxadiazole, and thiophene) in its structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-propan-2-yl-3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-10(2)16-15(20)19-7-3-5-11(9-19)13-17-18-14(21-13)12-6-4-8-22-12/h4,6,8,10-11H,3,5,7,9H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDRFQYQKBWGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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